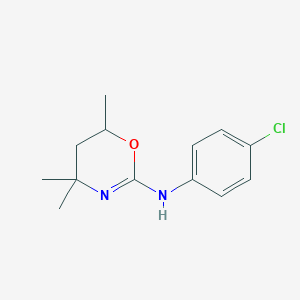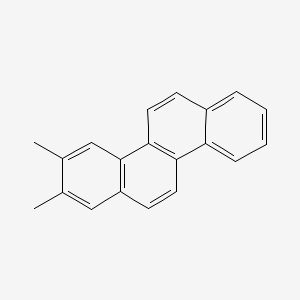
2,3-Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the chrysene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C to ensure optimal yield and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound-1,2-quinone.
Reduction: Formation of 2,3-dimethyl-1,2,3,4-tetrahydrochrysene.
Substitution: Formation of 2,3-dimethyl-4-chlorochrysene or 2,3-dimethyl-4-ethylchrysene.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylchrysene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential carcinogenic and mutagenic properties. Studies have shown that it can form DNA adducts, leading to mutations and cancer.
Medicine: Explored for its potential use in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Used in the production of dyes, pigments, and other organic materials. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylchrysene involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates, such as diol epoxides, which can interact with DNA and form adducts. These DNA adducts can cause mutations, leading to carcinogenesis. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of CYP1A1 and other enzymes involved in the metabolism of PAHs.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylchrysene can be compared with other similar compounds, such as:
- 1,2-Dimethylchrysene
- 1,11-Dimethylchrysene
- 5,7-Dimethylchrysene
These compounds share similar structural features but differ in the position of the methyl groups. The unique positioning of the methyl groups in this compound affects its reactivity, metabolic activation, and biological activity. For example, 1,11-Dimethylchrysene has been shown to have different carcinogenic properties compared to this compound .
Eigenschaften
CAS-Nummer |
63019-22-7 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2,3-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-16-8-10-18-17-6-4-3-5-15(17)7-9-19(18)20(16)12-14(13)2/h3-12H,1-2H3 |
InChI-Schlüssel |
LJVLHKHBUZWKTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



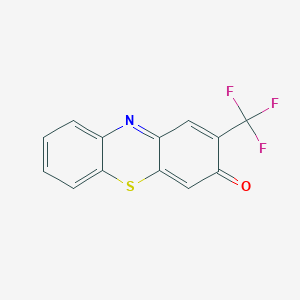


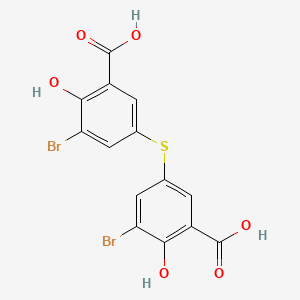
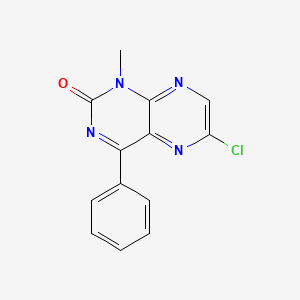
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
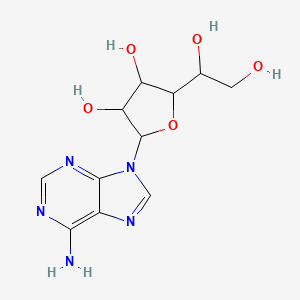
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)


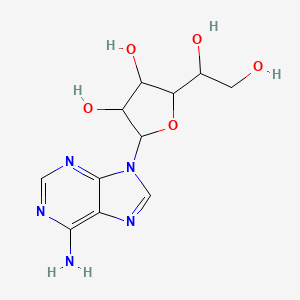
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
